![molecular formula C7H3Cl7 B14478836 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene CAS No. 72051-31-1](/img/structure/B14478836.png)
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is a highly chlorinated organic compound with the molecular formula C7H3Cl7. This compound is part of the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. The process requires the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of bicyclo[2.2.1]hept-2-ene and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated bicyclic compounds
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5,6,6,7-Heptachlorobicyclo[3.2.0]hept-3-en-2-one
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
Uniqueness
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to other similar compounds. This stability is advantageous in various applications, particularly in industrial and research settings.
Properties
CAS No. |
72051-31-1 |
|---|---|
Molecular Formula |
C7H3Cl7 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2,3,3,4,5,5,6-heptachlorobicyclo[2.2.1]hept-1-ene |
InChI |
InChI=1S/C7H3Cl7/c8-3-2-1-5(10,6(3,11)12)7(13,14)4(2)9/h3H,1H2 |
InChI Key |
ZDSNKXLHHKMQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(C1(C(C2Cl)(Cl)Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
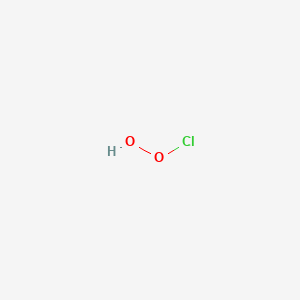
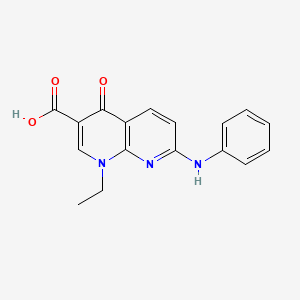

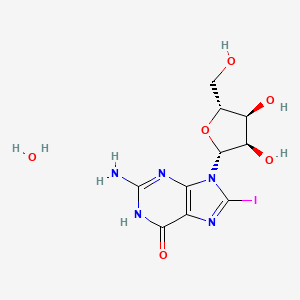

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
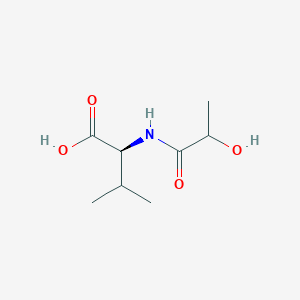
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
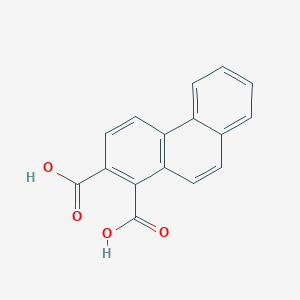
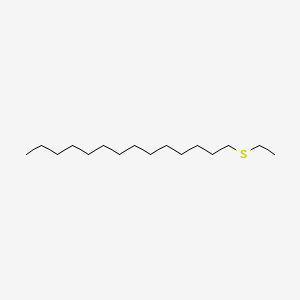
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
